molecular formula C19H24N4OS B6757649 N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide

N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide

Cat. No.: B6757649
M. Wt: 356.5 g/mol
InChI Key: STANTPZAIVXIOT-UHFFFAOYSA-N
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Description

N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is a complex organic compound featuring a quinoxaline core, a pyrrolidine ring, and a sulfanylacetamide group

Properties

IUPAC Name

N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-13-10-14(11-13)20-17(24)12-25-19-18(23-8-4-5-9-23)21-15-6-2-3-7-16(15)22-19/h2-3,6-7,13-14H,4-5,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STANTPZAIVXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.

    Attachment of the Sulfanylacetamide Group: The final step involves the formation of the sulfanylacetamide group through a reaction between a thiol and an acetamide derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield a dihydroquinoxaline derivative.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: N-alkyl or N-acyl pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The quinoxaline core might bind to a specific site on a protein, while the pyrrolidine and sulfanylacetamide groups could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylcyclobutyl)-2-(quinoxalin-2-yl)sulfanylacetamide: Lacks the pyrrolidine ring, which may affect its biological activity.

    N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylphenyl)sulfanylacetamide: Contains a phenyl ring instead of a quinoxaline, potentially altering its chemical reactivity and biological interactions.

Uniqueness

N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is unique due to the combination of its structural elements. The presence of both a quinoxaline core and a pyrrolidine ring, along with the sulfanylacetamide group, provides a distinctive set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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